beta-Methylhistamine dihydrochloride beta-Methylhistamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 24160-35-8
VCID: VC5361196
InChI: InChI=1S/C6H11N3.2ClH/c1-5(2-7)6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H
SMILES: CC(CN)C1=CN=CN1.Cl.Cl
Molecular Formula: C6H13Cl2N3
Molecular Weight: 198.09

beta-Methylhistamine dihydrochloride

CAS No.: 24160-35-8

Cat. No.: VC5361196

Molecular Formula: C6H13Cl2N3

Molecular Weight: 198.09

* For research use only. Not for human or veterinary use.

beta-Methylhistamine dihydrochloride - 24160-35-8

Specification

CAS No. 24160-35-8
Molecular Formula C6H13Cl2N3
Molecular Weight 198.09
IUPAC Name 2-(1H-imidazol-5-yl)propan-1-amine;dihydrochloride
Standard InChI InChI=1S/C6H11N3.2ClH/c1-5(2-7)6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H
Standard InChI Key WYTFQBBWJOPBCK-UHFFFAOYSA-N
SMILES CC(CN)C1=CN=CN1.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Beta-methylhistamine dihydrochloride belongs to the class of imidazole derivatives, characterized by a five-membered aromatic ring containing two nitrogen atoms. The compound’s structure includes a methyl group substitution at the β-carbon of the ethylamine side chain of histamine, coupled with two hydrochloride moieties enhancing its solubility and stability .

Molecular and Physical Properties

The following table summarizes key physicochemical parameters derived from experimental data:

PropertyValueSource
Molecular FormulaC6H13Cl2N3
Molecular Weight198.094 g/mol
Exact Mass197.048660
Synonym(R)-α-Methylhistamine dihydrochloride
CAS Number24160-35-8, 75614-89-0

The dihydrochloride salt form ensures enhanced bioavailability in aqueous environments, a critical feature for in vivo pharmacological studies .

Pharmacological Profile and Receptor Interactions

Beta-methylhistamine dihydrochloride exhibits high selectivity for H3 receptors, a class of G protein-coupled receptors (GPCRs) predominantly expressed in the central nervous system (CNS). H3 receptors function as autoreceptors, inhibiting histamine synthesis and release while modulating the activity of other neurotransmitters, including serotonin, dopamine, and acetylcholine .

Mechanism of Action

As an H3R agonist, beta-methylhistamine dihydrochloride binds to presynaptic H3 receptors, reducing histamine turnover. This is evidenced by its suppression of tele-methylhistamine (t-MH) accumulation in murine models. For instance, intraperitoneal administration of 3.2 mg/kg in mice inhibited pargyline-induced t-MH accumulation by 70–90% within two hours, confirming its potent inhibitory effect on histamine synthesis . Conversely, H3 antagonists like thioperamide amplify t-MH levels, underscoring the compound’s receptor-specific activity .

Regional Specificity in the Brain

In rats, beta-methylhistamine dihydrochloride demonstrates region-dependent efficacy, with pronounced effects in the cerebral cortex and amygdala. At 3.2 mg/kg, it reduced t-MH accumulation by 40–50% in these regions, suggesting heterogeneous H3 receptor density or coupling efficiency across brain areas .

Experimental Applications in Neuropharmacology

Beta-methylhistamine dihydrochloride is indispensable in studying H3 receptor physiology and developing therapeutics for CNS disorders.

Neurotransmitter Regulation

The compound’s agonism at H3 receptors suppresses histamine release, indirectly influencing wakefulness, cognition, and feeding behavior. Radiolabeled variants (e.g., [3H]-beta-methylhistamine) enable autoradiographic mapping of H3 receptor distribution, with a dissociation constant (Kd) of 2.3 nM in cortical membranes, reflecting high receptor affinity .

Circadian Rhythm Modulation

H3 receptors regulate circadian cycles by interacting with suprachiasmatic nucleus neurons. Beta-methylhistamine dihydrochloride prolongs non-REM sleep in rodent models at doses ≥1.3 mg/kg, highlighting its potential for treating sleep disorders .

Comparative Analysis with Structural Analogs

Beta-methylhistamine dihydrochloride’s pharmacological profile diverges from related compounds like betahistine dihydrochloride, which acts as an H1 agonist and H3 antagonist. The table below contrasts key features:

CompoundReceptor ActivityPrimary Use
Beta-methylhistamine dihydrochlorideH3 agonistNeurotransmission studies
Betahistine dihydrochlorideH1 agonist, H3 antagonistMeniere’s disease treatment
ThioperamideH3 antagonistHistamine release enhancement

This specificity makes beta-methylhistamine dihydrochloride a preferred tool for isolating H3 receptor effects in complex systems .

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